molecular formula C4H10Cl3N B193320 Bis(2-chloroethyl)amine hydrochloride CAS No. 821-48-7

Bis(2-chloroethyl)amine hydrochloride

Cat. No. B193320
CAS RN: 821-48-7
M. Wt: 178.48 g/mol
InChI Key: YMDZDFSUDFLGMX-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)amine hydrochloride is a cytotoxic metabolite of Cyclophosphamide and a deuterated analog of Nor-nitrogen mustard . It is used as an intermediate in chemical synthesis and as a building block for piperazine derivatives .


Synthesis Analysis

Bis(2-chloroethyl)amine hydrochloride is synthesized by the reaction of diethanolamine and thionyl chloride . The reaction is controlled at a temperature between -4 to -6℃. After the addition is complete, it is stirred at room temperature for 1 hour, heated to 60-65℃, and after all the crystals are precipitated, anhydrous ethanol is added, and it is heated to reflux until it is completely dissolved .


Molecular Structure Analysis

The molecular formula of Bis(2-chloroethyl)amine hydrochloride is C4H10Cl3N . The InChI representation is InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H . The Canonical SMILES representation is C(CCl)NCCCl.Cl .


Chemical Reactions Analysis

Bis(2-chloroethyl)amine hydrochloride is mainly used as a pharmaceutical intermediate . It is also used as a starting material to synthesize piperazine derivatives .


Physical And Chemical Properties Analysis

Bis(2-chloroethyl)amine hydrochloride has a molecular weight of 178.48 g/mol . It appears as a white to beige crystalline powder .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Bis(2-chloroethyl)amine hydrochloride derivatives of imidazole have been studied for their potential in the development of new antitumor drugs. These derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide and others, have shown interesting properties in the search for compounds with varied biological activities. Some of these compounds have even progressed past the preclinical testing stage, suggesting their potential in therapeutic applications (Iradyan, 2009).

Interaction with Hyperthermia in Cancer Treatment

Studies have explored the interaction of chemotherapeutic drugs, including alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (related to bis(2-chloroethyl)amine hydrochloride), with hyperthermia (heat treatment) in animals. The antitumor effects of these agents were found to be significantly potentiated by local hyperthermia. For instance, 1,3-bis(2-chloroethyl)-1-nitrosourea showed increased activity at temperatures between 41 and 42°C, suggesting potential application in systemic hyperthermia settings (Marmor, 1979).

Involvement in Radical Scavenging Mechanisms

Research has also delved into the role of bis(2-chloroethyl)amine hydrochloride derivatives like sulfur mustard in radical scavenging mechanisms. A study focused on the toxicology of sulfur mustard, discussing potential salvage mechanisms through which melatonin could neutralize toxic damage induced by sulfur mustard. This highlights the complex biochemical interactions and potential therapeutic interventions involving bis(2-chloroethyl)amine hydrochloride derivatives (Romero, 2020).

Bisphenol A and Environmental Health

While not directly related to bis(2-chloroethyl)amine hydrochloride, studies on compounds like Bisphenol A (BPA) and other environmental estrogens provide context on the broader implications of chemical exposure and its regulation. For instance, research assessing BPA's impact on human and wildlife health, its occurrence in the environment, and the need for a new risk assessment due to widespread human exposure offers insights into the complexities of managing chemical risks and understanding their broader impact (vom Saal & Hughes, 2005).

Safety And Hazards

Bis(2-chloroethyl)amine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing genetic defects . It is recommended to use personal protective equipment as required and to handle it only in a well-ventilated area or outdoors .

Future Directions

Bis(2-chloroethyl)amine hydrochloride is mainly used as a pharmaceutical intermediate and as a building block for piperazine derivatives . Its future directions could involve further exploration of its potential uses in chemical synthesis and pharmaceutical applications.

properties

IUPAC Name

2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride
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InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZDFSUDFLGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3052567
Record name Bis(2-chloroethyl)amine hydrochloride
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Molecular Weight

178.48 g/mol
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Physical Description

Off-white powder with an irritating odor; [Alfa Aesar MSDS]
Record name Bis(2-chloroethyl)amine hydrochloride
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Product Name

Bis(2-chloroethyl)amine hydrochloride

CAS RN

821-48-7
Record name Bis(2-chloroethyl)amine hydrochloride
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Record name Bis(2-chloroethyl)amine hydrochloride
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Record name Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1)
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Record name Bis(2-chloroethyl)amine hydrochloride
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Record name BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
677
Citations
JA Settepani - 1963 - search.proquest.com
microfilmed exactly as received Page 1 This dissertation has been 64–6801 microfilmed exactly as received SETTEPANI, Joseph Anthony, 1933– BIS(2-CHLOROETHYL)AMINE …
Number of citations: 0 search.proquest.com
RK Singh, DN Prasad, TR Bhardwaj - Arabian Journal of Chemistry, 2015 - Elsevier
Nitrogen mustard (mustine) containing an established anticancer moiety (N,N-bis(2-chloroethyl)amino is the one of the most active and widely used alkylating anticancer agents but it is …
Number of citations: 14 www.sciencedirect.com
RJ Herr, P Zhichkin, PE Hernández-Abad… - … Process Research & …, 2001 - ACS Publications
A process for the multikilogram preparation of 2-hydroxyethyl N,N,N‘,N‘-tetrakis(2-chloroethyl)phosphorodiamidate has been achieved in substantially pure form by a short synthetic …
Number of citations: 2 pubs.acs.org
KM Manchuri, MA Shaik, VSR Gopireddy - Chromatographia, 2022 - Springer
A selective and sensitive novel reverse-phase method was developed and validated successfully using waters acquity ultra-performance liquid chromatography H-class system coupled …
Number of citations: 2 link.springer.com
M Jalalifar, SH Halikov - 2017 - scholar.archive.org
N, N-Bis (2-chloroethyl)-N'', N''-diarylphosphorotriamidate was prepared by reaction of (1) with anilines in refluxing THF. These phosphorotriamidate reacted with one equivalent of …
Number of citations: 2 scholar.archive.org
CC Orji - 1994 - search.proquest.com
Phenyl N, N-bis (2-chloroethyl) phosphoramidochloridate (84) was prepared in 89-92% yield by the reaction of phenylphosphorodichloridate with N, N-bis (2-chloroethyl)-amine …
Number of citations: 0 search.proquest.com
R Sonnenburg, F Borkenhagen, I Neda… - … , Sulfur, and Silicon …, 1997 - Taylor & Francis
The reaction of isatoic acid anhydride 1 with NaH/BrCH 2 CH 2 Cl furnished the N-(2-chloroethyl) substituted derivative 2, which was allowed to react with methylamine to form N-(2-…
Number of citations: 2 www.tandfonline.com
LB Radina, GE Bril', GV Kashiro, IB Rozenberg… - Pharmaceutical …, 1972 - Springer
Resin acids, by virtue of their abundance and accessibility, are promising raw materials for the synthesis of various organic compounds. A large number of resin acid derivatives, many …
Number of citations: 3 link.springer.com
Z Fei, I Neda, H Thönnessen, PG Jones… - … , Sulfur, and Silicon …, 1997 - Taylor & Francis
The chiral N-methyl'-(1-phenylethyl)-substituted anthranilamides R-(+)-3 (R C -enantiomer) and S-(-)-3 (S C +nantiomer) were formed by reaction of N-methylisatoic anhydride, 1, with R-…
Number of citations: 23 www.tandfonline.com
I Neda, VA Pinchuk, H Thönnessen… - Zeitschrift für …, 1997 - Wiley Online Library
The reaction of (chloromethyl)dichlorophosphine 1 with N,N′‐dimethyl‐N,N′‐bis(trimethylsilyl)urea 2 furnished the σ 5 P‐σ 3 P‐diphosphorus compound 3. The reaction of 3 with …
Number of citations: 3 onlinelibrary.wiley.com

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